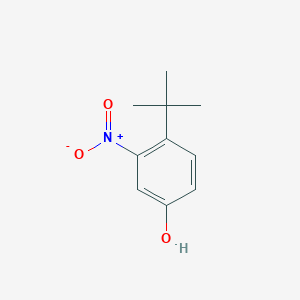

4-Tert-butyl-3-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tert-butyl-3-nitrophenol is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by a tert-butyl group, and the hydrogen atom in the meta position is replaced by a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Tert-butyl-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4-tert-butylphenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective nitration at the meta position relative to the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through various techniques, such as recrystallization or distillation, to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butyl-3-nitrophenol undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 4-tert-butyl-3-aminophenol.

Substitution: Various esters or ethers of this compound.

Oxidation: 4-tert-butyl-3-nitroquinone.

Aplicaciones Científicas De Investigación

Physical Properties

- Molecular Formula: C10H13N1O3

- Molecular Weight: 195.22 g/mol

- Appearance: Yellow crystalline solid

- Solubility: Soluble in organic solvents but less soluble in water.

Environmental Applications

One of the notable applications of 4-tert-butyl-3-nitrophenol is its role as an environmental contaminant and its subsequent degradation studies. Research has shown that it can act as an endocrine disruptor, raising concerns about its presence in wastewater and natural water bodies.

Photocatalytic Degradation

Recent studies have investigated the photocatalytic degradation of this compound using catalysts such as iron-doped titanium dioxide (TiO2). The effectiveness of these catalysts under UV light irradiation has been documented, with removal efficiencies reaching up to 97% under optimal conditions .

Table 1: Photocatalytic Efficiency of Various Catalysts

| Catalyst Type | Iron Content (%) | Removal Efficiency (%) |

|---|---|---|

| Fe-doped TiO2 | 0.5 | 92 |

| Fe-doped TiO2 | 1 | 93 |

| Fe-doped TiO2 | 2 | 95 |

| Fe-doped TiO2 | 4 | 97 |

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the synthesis of various organic compounds. Its properties make it valuable in the development of antioxidants and stabilizers for plastics and rubber products.

Antioxidant Properties

The compound has been studied for its potential as a phenolic antioxidant, which can protect materials from oxidative degradation. This application is particularly relevant in consumer products such as adhesives, lubricants, and coatings .

Case Study: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound compared to other phenolic compounds. The results indicated that it exhibited significant radical scavenging activity, making it suitable for incorporation into formulations aimed at prolonging product shelf life.

Biological Applications

Emerging research suggests potential therapeutic applications for this compound in medical science. Its biological activities are under investigation for possible effects on cellular metabolism and oxidative stress reduction.

Therapeutic Potential

Research indicates that compounds similar to this compound may mitigate oxidative stress-related conditions. This aspect is being explored in preclinical studies focusing on metabolic disorders .

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-3-nitrophenol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the hydroxyl group acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

4-Tert-butyl-3-nitrophenol can be compared with other similar compounds, such as:

4-tert-butylphenol: Lacks the nitro group, making it less reactive in certain types of reactions.

3-nitrophenol: Lacks the tert-butyl group, resulting in different steric and electronic properties.

4-nitrophenol: Has the nitro group in the para position relative to the hydroxyl group, leading to different reactivity patterns.

The uniqueness of this compound lies in the combination of the tert-butyl and nitro groups, which impart distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

4-Tert-butyl-3-nitrophenol (4-TBNP) is a nitrophenolic compound that has garnered attention due to its biological activity and potential implications in various fields, including environmental science and toxicology. This article aims to provide a comprehensive overview of the biological activity of 4-TBNP, supported by relevant data, case studies, and research findings.

This compound is characterized by its chemical structure, which includes a tert-butyl group and a nitro group attached to a phenolic ring. This configuration influences its solubility, reactivity, and biological interactions.

- Molecular Formula : C10H13N1O3

- Molecular Weight : 195.22 g/mol

- Log P (Partition Coefficient) : Approximately 2.1–3.46, indicating moderate lipophilicity, which can affect its absorption and distribution in biological systems.

1. Cytotoxicity and Cell Viability

Research has demonstrated that 4-TBNP exhibits cytotoxic effects on various cell types. A study focusing on human melanocytes showed that exposure to 4-TBNP resulted in reduced cell viability at concentrations as low as 250 μM. Specifically:

- Melanocyte Cell Lines : The viability of immortalized melanocyte cell lines (PIG1 and PIG3V) was significantly affected, with reductions to 59.1% and 37.5%, respectively, at this concentration .

- Fibroblasts : In contrast, primary fibroblast cultures showed less sensitivity, with significant effects only observed at higher concentrations (1 mM) .

2. Induction of Heat Shock Proteins

The exposure to 4-TBNP was found to induce the expression of heat shock proteins (HSP70), which play a crucial role in cellular stress responses:

- HSP70 Levels : A notable increase in intracellular HSP70 levels was recorded, with upregulation observed up to 6.1-fold in control melanocytes and 5.2-fold in vitiligo melanocytes when treated with 500 μM of 4-TBNP .

- Release into Medium : The study indicated that vitiligo melanocytes released a larger proportion of HSP70 into the medium compared to normal melanocytes, suggesting an altered stress response mechanism in these cells .

Endocrine Disruption Potential

4-TBNP has been implicated as an endocrine disruptor due to its estrogenic activity:

- Estrogen Receptor Modulation : Studies have shown that 4-TBNP activates estrogen receptors in both fish and mammalian cells, leading to various biological effects such as vitellogenin induction and feminization of gonadal structures in aquatic species .

- Population-Level Effects : Observations include biased sex ratios towards females and reduced reproductive success in exposed fish populations, indicating significant ecological implications .

Environmental Impact

Given its persistence and biological activity, 4-TBNP poses potential risks in environmental contexts:

- Biodegradability : The compound is noted for poor biological degradability coupled with high estrogenic effects, raising concerns about its accumulation in aquatic environments .

- Degradation Studies : Recent studies utilizing catalysts for the degradation of 4-TBNP have shown promising results, achieving up to 97% removal efficiency under specific conditions .

Case Study 1: Melanocyte Sensitivity

A detailed investigation into the effects of 4-TBNP on human melanocytes revealed critical insights into its cytotoxic mechanisms:

- Methodology : Immortalized cell lines were treated with varying concentrations of 4-TBNP, followed by assessments of cell viability using MTT assays.

- Findings : The study concluded that melanocytes exhibit heightened sensitivity compared to fibroblasts, potentially linking this sensitivity to autoimmune responses observed in conditions like vitiligo .

Case Study 2: Endocrine Disruption in Aquatic Species

Another case study focused on the endocrine-disrupting effects of 4-TBNP on fish populations:

- Experimental Design : Fish were exposed to sub-lethal concentrations of the compound over several weeks.

- Results : Significant alterations in reproductive parameters were noted, including skewed sex ratios and reduced growth rates, reinforcing the classification of 4-TBNP as an endocrine disruptor .

Propiedades

IUPAC Name |

4-tert-butyl-3-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(12)6-9(8)11(13)14/h4-6,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINMMUZPTWKFNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.